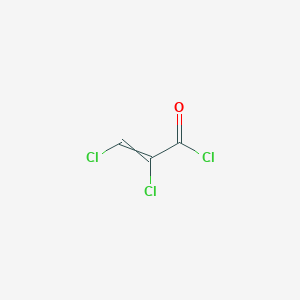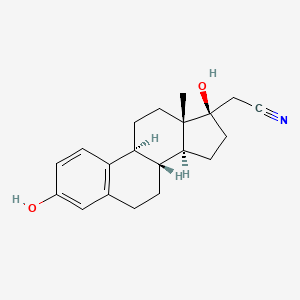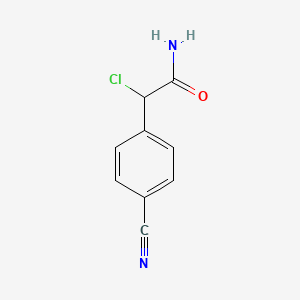
2-Chloro-2-(4-cyanophenyl)acetamide
Vue d'ensemble
Description
2-Chloro-2-(4-cyanophenyl)acetamide is a chemical compound with the molecular formula C9H7ClN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for 2-Chloro-2-(4-cyanophenyl)acetamide is1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-2-(4-cyanophenyl)acetamide is 194.62 . Unfortunately, other physical and chemical properties like boiling point, density, and pKa are not available for this specific compound.Applications De Recherche Scientifique
Pharmaceutical Research
2-Chloro-2-(4-cyanophenyl)acetamide: is utilized in the pharmaceutical industry for the synthesis of various compounds. Its structure serves as a building block for the creation of potential therapeutic agents. The cyano and chloro functional groups present in the compound make it a versatile intermediate for modifications leading to compounds with potential biological activity .
Material Science
In material science, this compound can be used to develop new polymers with specific properties. The presence of the cyanophenyl group could contribute to the creation of polymers with enhanced thermal stability and rigidity, which are valuable in high-performance materials .
Agrochemical Synthesis
The chloroacetamide moiety of 2-Chloro-2-(4-cyanophenyl)acetamide is significant in the synthesis of herbicides and fungicides. Researchers in agrochemical science explore derivatives of chloroacetamide for their potential use in protecting crops from various fungal diseases and weed infestations .
Organic Synthesis
This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules. It can undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental in the synthesis of diverse organic compounds .
Environmental Studies
2-Chloro-2-(4-cyanophenyl)acetamide: may also be studied for its environmental impact, particularly its biodegradation and potential toxicity. Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal .
Biological Studies
In biological research, the compound’s interaction with various enzymes and receptors can be investigated. This can lead to insights into its mechanism of action and the development of new drugs that can target specific biological pathways .
Propriétés
IUPAC Name |
2-chloro-2-(4-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCMHUOIHSUTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(4-cyanophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



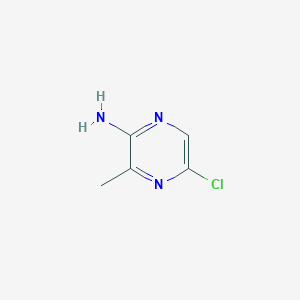



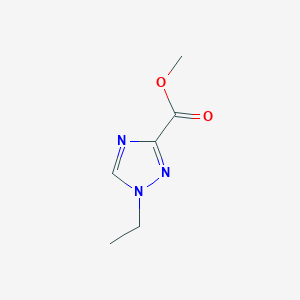
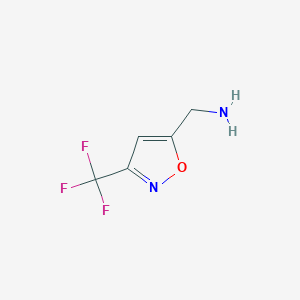
![2-Chloro-1-{4-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B1452465.png)



